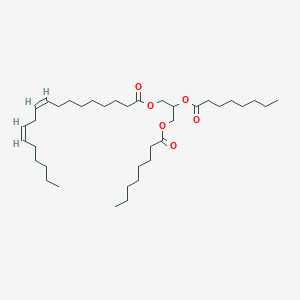

1,2-Dioctanoyl-3-linoleoyl-rac-glycerol

説明

特性

IUPAC Name |

2,3-di(octanoyloxy)propyl (9Z,12Z)-octadeca-9,12-dienoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H66O6/c1-4-7-10-13-14-15-16-17-18-19-20-21-22-25-27-30-36(39)42-33-34(43-37(40)31-28-24-12-9-6-3)32-41-35(38)29-26-23-11-8-5-2/h14-15,17-18,34H,4-13,16,19-33H2,1-3H3/b15-14-,18-17- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTYBZOYIMOWDF-NFYLBXPESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H66O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioctanoyl-3-linoleoyl-rac-glycerol is a specific triacylglycerol (TAG) molecule of significant interest in lipid research and pharmaceutical sciences. Its defined structure, comprising both saturated and polyunsaturated fatty acids, imparts unique physicochemical properties that are relevant for various applications, including the formulation of lipid-based drug delivery systems and as a standard in lipidomic analysis. This technical guide provides a detailed exposition of its molecular structure.

Core Structure and Components

This compound is composed of a glycerol backbone esterified with three fatty acid molecules. Two molecules of octanoic acid are attached at the sn-1 and sn-2 positions, and one molecule of linoleic acid is at the sn-3 position. The designation "rac-" (from racemic) before glycerol indicates that the compound is a mixture of two stereoisomers, specifically the R and S configurations at the C2 position of the glycerol backbone.

Glycerol Backbone

The central component is a three-carbon alcohol, glycerol, which serves as the scaffold for the attachment of the fatty acid chains.

Fatty Acid Constituents

-

Octanoic Acid (Caprylic Acid): A saturated fatty acid with an eight-carbon chain (8:0).[1][2][3][4][5] Two octanoyl chains are esterified to the glycerol backbone.

-

Linoleic Acid: A polyunsaturated omega-6 fatty acid with an 18-carbon chain containing two cis-double bonds at the 9th and 12th carbon positions (18:2 n-6).[6][7][8]

The specific arrangement of these fatty acids on the glycerol backbone is crucial for the molecule's overall conformation and biological activity.

Quantitative Data Summary

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Position on Glycerol |

| Glycerol Backbone | C₃H₅(OH)₃ | 92.09 | - |

| Octanoic Acid | C₈H₁₆O₂ | 144.21 | sn-1 and sn-2 |

| Linoleic Acid | C₁₈H₃₂O₂ | 280.45 | sn-3 |

Molecular Structure Visualization

The following diagram illustrates the chemical structure of one of the enantiomers of this compound. The "rac-" designation implies a 1:1 mixture of this structure and its mirror image.

Caption: Chemical structure of 1,2-Dioctanoyl-3-linoleoyl-glycerol.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of specific triacylglycerols like this compound can vary. A general workflow for its characterization would involve:

-

Synthesis: Chemical or enzymatic synthesis is employed to esterify the glycerol backbone with octanoic and linoleic acids in the desired positions.

-

Purification: The synthesized product is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate the target molecule from reactants and byproducts.

-

Structural Verification: The structure is confirmed using analytical methods like:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the fatty acid composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise arrangement of the fatty acids on the glycerol backbone and the stereochemistry of the double bonds in the linoleoyl chain.

-

The following diagram outlines a general experimental workflow for the characterization of this compound.

Caption: General workflow for characterization.

References

- 1. Caprylic acid - Wikipedia [en.wikipedia.org]

- 2. Showing Compound Octanoic acid (FDB003336) - FooDB [foodb.ca]

- 3. octanoic acid | C8H16O2 | Reactory [reactory.app]

- 4. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Octanoic acid [webbook.nist.gov]

- 6. Linoleic acid - Wikipedia [en.wikipedia.org]

- 7. Linoleic acid, What is Linoleic acid? About its Science, Chemistry and Structure [tryphonov.ru]

- 8. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioctanoyl-3-linoleoyl-rac-glycerol is a specific mixed-chain triacylglycerol (TAG) composed of two medium-chain fatty acids (octanoic acid, C8:0) at the sn-1 and sn-2 positions and one long-chain polyunsaturated fatty acid (linoleic acid, C18:2) at the sn-3 position. This structure places it within the class of Medium- and Long-Chain Triacylglycerols (MLCTs), a category of structured lipids gaining significant interest in nutritional and pharmaceutical sciences. The unique combination of different fatty acid chain lengths on the same glycerol backbone results in distinct physicochemical properties and metabolic fates compared to simple triacylglycerols. This guide provides a comprehensive overview of the available physicochemical data, relevant experimental protocols, and metabolic context for this compound and related compounds.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in the public domain, reflecting its status as a specialized, non-commodity lipid. However, data for structurally analogous triacylglycerols and general properties of MLCTs can provide valuable insights. The following table summarizes the available data for the target molecule and a closely related analogue, 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, for comparative purposes.

| Property | This compound | 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (Analogue) | Data Type |

| Molecular Formula | C₃₇H₆₆O₆ | C₅₇H₁₀₂O₆[1][2][3] | Calculated |

| Molecular Weight | 606.9 g/mol (Calculated) | 883.42 g/mol [1][2][3] | Calculated |

| Physical Form | Not specified; likely a viscous liquid or low-melting solid | Viscous liquid at room temperature[2] | Experimental |

| Melting Point | No experimental data found. | -2.5 to -2 °C | Experimental |

| Boiling Point | No experimental data found. | Not available | - |

| Solubility | No experimental data found. | DMF: 10 mg/mL, Ethanol: 10 mg/mL, PBS:Ethanol (1:1): 500 µg/mL[3] | Experimental |

| logP (Octanol/Water Partition Coefficient) | No experimental data found. | 21.7[4] | Computed |

Experimental Protocols

Determination of Melting Point (Differential Scanning Calorimetry)

The melting point of triacylglycerols is typically determined using Differential Scanning Calorimetry (DSC), which measures the heat flow into or out of a sample as it is heated or cooled.

Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the triacylglycerol is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium).

-

Thermal Program:

-

The sample is first heated to a temperature above its expected melting point to erase its thermal history.

-

The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature well below its expected crystallization point.

-

Finally, the sample is heated at a controlled rate (e.g., 5°C/min) through its melting range.

-

-

Data Analysis: The melting point is determined from the resulting thermogram as the peak temperature of the melting endotherm. The onset temperature can also be reported.

Determination of Solubility

The solubility of a triacylglycerol in various solvents is a critical parameter for formulation development.

Protocol:

-

Sample Preparation: An excess amount of the triacylglycerol is added to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: The vials are agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solute from the saturated solution.

-

Quantification: The concentration of the triacylglycerol in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. A calibration curve is used to relate the analytical signal to the concentration.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation, identification, and quantification of triacylglycerols.

Protocol:

-

Sample Preparation: The triacylglycerol sample is accurately weighed and dissolved in a suitable organic solvent (e.g., hexane or isopropanol) to a known concentration. The solution is then filtered through a 0.2 µm filter.[5]

-

Chromatographic System:

-

Column: A reversed-phase C18 column is commonly used for triacylglycerol analysis.[6]

-

Mobile Phase: A gradient of two or more solvents is typically employed. Common mobile phases include acetonitrile, isopropanol, and dichloromethane. The specific gradient profile will depend on the complexity of the sample.

-

Detector: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is suitable for detecting non-UV-absorbing compounds like triacylglycerols.[5]

-

-

Analysis: A small volume of the prepared sample is injected into the HPLC system. The retention time and peak area are recorded.

-

Quantification: The concentration of the triacylglycerol can be determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.

Signaling Pathways and Metabolic Fate

As an MLCT, this compound is expected to follow a distinct metabolic pathway compared to long-chain triacylglycerols (LCTs). The medium-chain fatty acids (MCFAs) at the sn-1 and sn-2 positions and the long-chain fatty acid (LCFA) at the sn-3 position are processed differently in the body.

Metabolic Pathway of Medium- and Long-Chain Triacylglycerols (MLCTs)

The following diagram illustrates the general metabolic fate of an MLCT.

Caption: Metabolic pathway of a Medium- and Long-Chain Triacylglycerol (MLCT).

Experimental Workflows

The synthesis of structured triglycerides like this compound is typically achieved through enzymatic processes to ensure regioselectivity.

Lipase-Catalyzed Synthesis of Structured Triglycerides

The following diagram outlines a general workflow for the lipase-catalyzed synthesis of a structured triglyceride.

Caption: General workflow for lipase-catalyzed synthesis of structured triglycerides.

Conclusion

This compound represents a specific molecular structure within the broader class of MLCTs. While detailed experimental data for this particular compound is limited, its physicochemical properties can be inferred from those of analogous structures and the general characteristics of mixed-chain triacylglycerols. The provided experimental protocols offer a starting point for the detailed characterization of this and similar molecules. The distinct metabolic pathway of MLCTs, involving the differential processing of medium- and long-chain fatty acids, underscores their potential for specialized nutritional and pharmaceutical applications. Further research is warranted to fully elucidate the specific properties and biological activities of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol liquid, 97% (TLC) | 2190-20-7 [sigmaaldrich.com]

- 3. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol | CAS 2190-20-7 | Cayman Chemical | Biomol.com [biomol.com]

- 4. 1,2-Dioleoyl-3-linoleoyl-sn-glycerol | C57H102O6 | CID 25240371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]

The Biological Role of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the biological role of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol, a mixed triacylglycerol. Due to the limited direct research on this specific molecule, this document focuses on its hypothesized biological activities based on its metabolic breakdown into biologically active components: 1,2-dioctanoyl-rac-glycerol, a potent diacylglycerol (DAG) analog, and linoleic acid, a bioactive fatty acid. This guide will detail the established signaling pathways and cellular effects of these metabolites, present quantitative data from relevant studies, and provide detailed experimental protocols for investigating the activity of this triacylglycerol and its derivatives. The information is intended for researchers, scientists, and drug development professionals working in cell signaling, lipid biochemistry, and pharmacology.

Introduction

This compound is a triacylglycerol (TAG) composed of a glycerol backbone esterified with two octanoic acid chains at the sn-1 and sn-2 positions and a linoleic acid chain at the sn-3 position. As a triacylglycerol, its primary role in biological systems is typically associated with energy storage. However, upon enzymatic hydrolysis by lipases, it releases metabolites with significant signaling properties.

The central hypothesis for the biological activity of this compound is its function as a pro-drug or precursor for the signaling molecule 1,2-dioctanoyl-rac-glycerol. This diacylglycerol (DAG) analog is structurally similar to endogenous DAGs and is known to be a potent activator of Protein Kinase C (PKC) isozymes and other C1 domain-containing proteins. Additionally, the release of linoleic acid and octanoic acid can contribute to various cellular signaling and metabolic pathways.

This guide will dissect the known biological activities of these metabolic products to infer the potential roles of the parent triacylglycerol.

Hypothesized Metabolism and Generation of Bioactive Molecules

Triacylglycerols are metabolized by a class of enzymes known as lipases, which sequentially hydrolyze the ester bonds. The metabolism of this compound is expected to proceed as follows:

-

Lipase-mediated hydrolysis: Lipases, such as pancreatic lipase or lipoprotein lipase, can cleave the fatty acid from the sn-3 position, releasing linoleic acid and generating 1,2-dioctanoyl-rac-glycerol.

-

Further hydrolysis: The resulting 1,2-dioctanoyl-rac-glycerol can be further metabolized by other lipases to release the two octanoic acid molecules and a glycerol backbone.

The key bioactive molecules generated from this process are 1,2-dioctanoyl-rac-glycerol and linoleic acid.

Caption: Hypothesized metabolic pathway of this compound.

Biological Role of 1,2-Dioctanoyl-rac-glycerol

The primary and most studied biological role of 1,2-dioctanoyl-sn-glycerol (a stereoisomer of the rac-mixture) is the activation of Protein Kinase C (PKC).

Protein Kinase C (PKC) Activation

PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell growth, differentiation, apoptosis, and cellular responses to hormones and neurotransmitters.[1] Conventional and novel PKC isoforms are activated by diacylglycerol.[1] 1,2-dioctanoyl-rac-glycerol, being cell-permeable due to its shorter fatty acid chains, can mimic endogenous DAG and directly bind to the C1 domain of PKC, leading to its activation.

Caption: PKC activation by 1,2-Dioctanoyl-rac-glycerol.

Cellular Effects Mediated by PKC Activation

The activation of PKC by diacylglycerol analogs like 1,2-dioctanoyl-sn-glycerol has been shown to have diverse effects on various cell types.

| Cell Type | Effect | Concentration of 1,2-dioctanoyl-sn-glycerol | Reference |

| Neurons | Reversible changes in growth cone shape, accumulation of F-actin | 5 µM (stimulation of neurite outgrowth), 30-60 µM (growth cone retraction) | [2] |

| MCF-7 (Breast Cancer Cells) | Inhibition of cell proliferation, transient translocation of PKC | 43 µg/mL | [3] |

| Neutrophils | Superoxide (O2-) release | 2.0 µM (PKC-dependent), 7.8 µM (partially PKC-independent) | |

| T Lymphocytes | Cytosolic alkalinization (low concentrations), cytosolic acidification and increased intracellular Ca2+ (high concentrations) | 0.5-2.5 µM (alkalinization), ≥12.5 µM (acidification and Ca2+ increase) | [4] |

| Rat Ventricular Myocytes | Inhibition of L-type Ca2+ current (IC50 = 2.2 µM) | 1-10 µM | [5] |

PKC-Independent Effects

Some studies suggest that 1,2-dioctanoyl-sn-glycerol can exert effects independent of PKC activation. For instance, at higher concentrations, it can induce an increase in cytosolic free Ca2+ in T lymphocytes through a PKC-independent mechanism.[4] Similarly, its inhibitory effect on L-type Ca2+ currents in cardiac myocytes has been shown to be independent of PKC.[5]

Biological Role of Linoleic Acid

Linoleic acid, an omega-6 polyunsaturated fatty acid, is an essential fatty acid with diverse biological activities. Once released from the triacylglycerol, it can be metabolized to other bioactive lipids or act as a signaling molecule itself.

Pro-inflammatory Signaling

Linoleic acid can activate pro-inflammatory signaling pathways in vascular endothelial cells. It has been shown to activate the PI3K/Akt and ERK1/2 pathways, leading to the activation of the transcription factor NF-κB and the expression of adhesion molecules like VCAM-1.[4]

Caption: Pro-inflammatory signaling pathway of linoleic acid in endothelial cells.

Metabolism to Other Bioactive Lipids

Linoleic acid is a precursor for the synthesis of arachidonic acid, which is then converted into a variety of eicosanoids (prostaglandins, thromboxanes, leukotrienes) that are potent mediators of inflammation and other physiological processes.[6]

Biological Role of Octanoic Acid

Octanoic acid (caprylic acid) is a medium-chain fatty acid that can be readily metabolized by cells.

-

Energy Metabolism: It can be transported into mitochondria independently of the carnitine shuttle and undergo β-oxidation, serving as a rapid energy source.[7]

-

Neuroprotective Effects: Studies have suggested that octanoic acid may have neuroprotective and mitochondria-protective effects.[8][9]

-

Anticancer Properties: Some research indicates that octanoic acid can inhibit the growth of certain cancer cells, such as glioblastoma, potentially by blocking glycolysis.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biological effects of this compound and its metabolites.

In Vitro Lipase Activity Assay

This protocol is designed to determine if this compound can be hydrolyzed by lipases.

Materials:

-

This compound

-

Pancreatic lipase (or other lipase of interest)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM CaCl2 and 1 mM EDTA)

-

Colorimetric lipase activity assay kit (e.g., Sigma-Aldrich, MAK046) or a method to quantify fatty acid release (e.g., NEFA-HR(2) kit, Wako Diagnostics)

-

96-well microplate

-

Microplate reader

Procedure:

-

Substrate Preparation: Prepare an emulsion of this compound in the assay buffer. This may require sonication or the use of a detergent like Triton X-100.

-

Enzyme Preparation: Prepare a stock solution of the lipase in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the substrate emulsion.

-

Initiate Reaction: Add the lipase solution to the wells to start the reaction. Include a control with no lipase.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Measurement: Stop the reaction and measure the amount of released fatty acids or glycerol according to the manufacturer's protocol of the chosen assay kit.

-

Calculation: Calculate the lipase activity based on the amount of product formed over time.

Caption: Workflow for an in vitro lipase activity assay.

Protein Kinase C (PKC) Activity Assay

This protocol measures the activation of PKC in response to treatment with this compound (assuming prior hydrolysis) or its diacylglycerol metabolite.

Materials:

-

Cultured cells of interest

-

1,2-Dioctanoyl-rac-glycerol (as a direct activator) or this compound

-

Phorbol 12-myristate 13-acetate (PMA) as a positive control

-

PKC kinase activity assay kit (e.g., from Abcam or Enzo Life Sciences)

-

Cell lysis buffer

-

Protein assay reagent (e.g., BCA or Bradford)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with different concentrations of 1,2-dioctanoyl-rac-glycerol, this compound, or PMA for a specified time.

-

Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

PKC Activity Measurement: Follow the instructions of the commercial PKC activity assay kit. This typically involves incubating the cell lysate with a specific PKC substrate and ATP. The amount of phosphorylated substrate is then quantified, usually via a colorimetric or fluorescent readout.

-

Data Analysis: Normalize the PKC activity to the total protein concentration and compare the activity in treated cells to that in untreated controls.

Western Blot for PKC Translocation

PKC activation involves its translocation from the cytosol to the plasma membrane. This can be visualized by Western blotting of cytosolic and membrane fractions.

Materials:

-

Cultured cells

-

Treatment compounds as in the PKC activity assay

-

Fractionation buffer kit (to separate cytosolic and membrane fractions)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the PKC isoform of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Fractionation: Treat cells as described above. After treatment, harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions according to the manufacturer's protocol.

-

Protein Quantification: Determine the protein concentration in both fractions.

-

SDS-PAGE and Transfer: Run equal amounts of protein from each fraction on an SDS-PAGE gel, then transfer the proteins to a membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with the primary antibody against the PKC isoform.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Compare the amount of the PKC isoform in the membrane fraction of treated cells versus control cells. An increase in the membrane fraction indicates translocation and activation.

Conclusion

While direct experimental evidence for the biological role of this compound is currently lacking, its chemical structure strongly suggests a role as a precursor for the potent signaling molecule 1,2-dioctanoyl-rac-glycerol and the bioactive fatty acid linoleic acid. The primary downstream effect is likely the activation of the Protein Kinase C signaling pathway, which has pleiotropic effects on cellular function. Additionally, the released linoleic acid can contribute to pro-inflammatory signaling. The experimental protocols provided in this guide offer a framework for researchers to investigate these hypothesized biological roles and to elucidate the specific effects of this mixed triacylglycerol in various biological systems. Further research is warranted to fully characterize the metabolism and signaling functions of this compound.

References

- 1. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Regulation of superoxide production in neutrophils: role of calcium influx - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single-cell measurement of superoxide anion and hydrogen peroxide production by human neutrophils with digital imaging fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of superoxide anion production using maximal rate of cytochrome (III) C reduction in phorbol ester stimulated neutrophils, immobilised to microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reactome | Linoleic acid (LA) metabolism [reactome.org]

- 7. Astrocyte metabolism of the medium-chain fatty acids octanoic acid and decanoic acid promotes GABA synthesis in neurons via elevated glutamine supply - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caprylic (Octanoic) Acid as a Potential Fatty Acid Chemotherapeutic for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

Synthesis of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol, a mixed-acid triglyceride with potential applications in various fields, including drug delivery and nutrition. The synthesis of such structured lipids requires precise control over the esterification of the glycerol backbone to achieve the desired regiochemistry. This guide details both enzymatic and chemical approaches to this synthesis, providing theoretical frameworks and plausible experimental protocols based on established methodologies for similar structured triglycerides.

Introduction

This compound is a triacylglycerol composed of a glycerol backbone esterified with two octanoic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position. The specific arrangement of these fatty acids confers unique physicochemical and biological properties to the molecule. The synthesis of such structured triglycerides can be broadly categorized into two main strategies: enzymatic synthesis, which offers high regioselectivity under mild conditions, and chemical synthesis, which allows for a wider range of reactants and conditions but often requires the use of protecting groups.

Enzymatic Synthesis Pathway

Enzymatic synthesis is a highly attractive method for producing structured triglycerides due to the high specificity of lipases, which can selectively catalyze esterification at specific positions on the glycerol backbone. The most common approach for synthesizing a triglyceride with the structure of this compound involves a two-step process.

First, a 1,2-diacylglycerol intermediate, 1,2-dioctanoyl-rac-glycerol, is synthesized. This can be achieved through the direct esterification of glycerol with octanoic acid using a non-specific lipase or by the alcoholysis of a triacylglycerol.

Subsequently, the 1,2-dioctanoyl-rac-glycerol is subjected to a second enzymatic reaction, this time with linoleic acid or its ester, catalyzed by a lipase that exhibits specificity for the sn-3 position or is non-regiospecific, leading to the formation of the target triglyceride. Lipases such as those from Candida antarctica (e.g., Novozym 435) and Rhizomucor miehei are commonly employed for such reactions.[1][2]

Experimental Protocol: Two-Step Enzymatic Synthesis

Step 1: Synthesis of 1,2-Dioctanoyl-rac-glycerol

-

Materials: Glycerol, octanoic acid, immobilized Candida antarctica lipase B (Novozym 435), and a suitable solvent (e.g., 2-methyl-2-butanol) or a solvent-free system.

-

Procedure:

-

In a temperature-controlled reactor, combine glycerol and octanoic acid in a 1:2 molar ratio.

-

Add the immobilized lipase (typically 5-10% by weight of substrates).

-

If using a solvent, add it to the mixture. For a solvent-free system, the reactants are mixed directly.

-

Maintain the reaction at a controlled temperature, typically between 50-70°C, with constant stirring.

-

Monitor the reaction progress by analyzing aliquots using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the formation of diacylglycerols.

-

Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme.

-

The resulting mixture containing mono-, di-, and triglycerides, along with unreacted starting materials, is then purified. Purification can be achieved by molecular distillation or column chromatography on silica gel to isolate the 1,2-dioctanoyl-rac-glycerol.

-

Step 2: Synthesis of this compound

-

Materials: Purified 1,2-dioctanoyl-rac-glycerol, linoleic acid, and immobilized Rhizomucor miehei lipase (Lipozyme RM IM).

-

Procedure:

-

In a reactor, dissolve the 1,2-dioctanoyl-rac-glycerol and linoleic acid in a 1:1 molar ratio in a solvent-free system or a suitable organic solvent.

-

Add the immobilized lipase (5-10% by weight of substrates).

-

Maintain the reaction at a controlled temperature (e.g., 50-60°C) with stirring.

-

Monitor the formation of the target triglyceride using TLC or High-Performance Liquid Chromatography (HPLC).

-

After the reaction reaches completion or equilibrium, filter off the enzyme.

-

Purify the final product using column chromatography on silica gel to separate the desired triglyceride from any remaining starting materials and by-products.

-

Chemical Synthesis Pathway

Chemical synthesis offers an alternative route that can be advantageous when specific lipases are not available or for large-scale production. However, to achieve the desired regioselectivity, a protection-deprotection strategy is typically required to block the hydroxyl groups at the sn-1 and sn-3 positions of glycerol, allowing for selective acylation at the sn-2 position, followed by deprotection and subsequent acylation of the primary hydroxyls. A more direct approach for the synthesis of a 1,2-disubstituted glycerol involves the regioselective acylation of a protected glycerol derivative, followed by acylation of the remaining free hydroxyl group.

A common strategy involves starting with a protected glycerol derivative where the sn-3 hydroxyl group is blocked. For instance, solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) can be used as a starting material. The free primary hydroxyl group of solketal can be acylated with linoleoyl chloride. Subsequent removal of the acetonide protecting group under acidic conditions yields 3-linoleoyl-rac-glycerol. The final step involves the acylation of the free sn-1 and sn-2 hydroxyl groups with octanoyl chloride.

Experimental Protocol: Chemical Synthesis

-

Protection of Glycerol:

-

React glycerol with a suitable protecting group reagent (e.g., 2,2-dimethoxypropane in the presence of an acid catalyst like p-toluenesulfonic acid) to form solketal.

-

Purify the solketal by distillation.

-

-

Acylation with Linoleoyl Chloride:

-

Dissolve the purified solketal in a dry, aprotic solvent (e.g., dichloromethane) containing a base (e.g., pyridine or triethylamine).

-

Cool the solution in an ice bath and slowly add linoleoyl chloride.

-

Allow the reaction to proceed to completion, monitoring by TLC.

-

Work up the reaction by washing with dilute acid and brine, then dry the organic layer and evaporate the solvent.

-

Purify the resulting acylated protected glycerol by column chromatography.

-

-

Deprotection:

-

Dissolve the purified product from the previous step in a suitable solvent (e.g., tetrahydrofuran).

-

Add a dilute aqueous acid (e.g., hydrochloric acid or acetic acid) and stir until the deprotection is complete (monitored by TLC).

-

Neutralize the acid and extract the product into an organic solvent.

-

Purify the resulting 3-linoleoyl-rac-glycerol by column chromatography.

-

-

Final Acylation with Octanoyl Chloride:

-

Dissolve the 3-linoleoyl-rac-glycerol in a dry, aprotic solvent with a base.

-

Cool the solution and add two equivalents of octanoyl chloride dropwise.

-

After the reaction is complete, perform an aqueous workup as described previously.

-

Purify the final product, this compound, by column chromatography on silica gel.

-

Data Presentation

The following tables summarize typical quantitative data for the synthesis of structured triglycerides based on literature values for similar compounds. The actual yields and purity for the synthesis of this compound may vary depending on the specific reaction conditions and purification methods employed.

Table 1: Quantitative Data for Enzymatic Synthesis

| Parameter | Step 1: Diacylglycerol Synthesis | Step 2: Triacylglycerol Synthesis | Reference |

| Enzyme | Immobilized Candida antarctica lipase B | Immobilized Rhizomucor miehei lipase | [1][3] |

| Substrate Molar Ratio | Glycerol:Octanoic Acid (1:2) | 1,2-Dioctanoyl-rac-glycerol:Linoleic Acid (1:1) | [1] |

| Temperature (°C) | 50 - 70 | 50 - 60 | [1] |

| Reaction Time (hours) | 8 - 24 | 12 - 48 | [1][4] |

| Typical Yield (%) | 40 - 60 (of diacylglycerol) | 50 - 80 | [4][5] |

| Purity (%) | >95 (after purification) | >98 (after purification) | [6] |

Table 2: Quantitative Data for Chemical Synthesis

| Parameter | Value | Reference |

| Overall Yield (%) | 30 - 50 | General estimate based on multi-step organic synthesis |

| Purity (%) | >98 (after extensive purification) | General estimate |

Purification and Characterization

Purification of the final product is crucial to remove unreacted starting materials, by-products such as mono- and diacylglycerols, and any catalysts.

-

Column Chromatography: Silica gel column chromatography is a standard method for purifying triglycerides. A solvent gradient, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to elute the different components.

-

Molecular Distillation: For larger scale purification, molecular distillation is an effective technique to separate triglycerides from more volatile components like free fatty acids and monoacylglycerols.

The characterization of this compound is typically performed using a combination of analytical techniques:

-

Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and purity assessment.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product mixture and determination of purity.

-

Gas Chromatography (GC): After transesterification to fatty acid methyl esters (FAMEs), GC is used to confirm the fatty acid composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the position of the fatty acyl chains on the glycerol backbone.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the triglyceride.

Conclusion

The synthesis of this compound can be successfully achieved through both enzymatic and chemical methodologies. Enzymatic synthesis offers a more direct and environmentally friendly approach with high regioselectivity, leading to higher purity of the desired product. Chemical synthesis, while potentially more versatile, necessitates a more complex multi-step process involving protection and deprotection of functional groups. The choice of the synthetic route will depend on factors such as the availability of specific enzymes, desired scale of production, and cost considerations. For all pathways, rigorous purification and characterization are essential to ensure the quality and purity of the final product for its intended application in research, drug development, and other scientific endeavors.

References

- 1. Synthesis of Structured Lipids by Lipase-Catalyzed Interesterification of Triacetin with Camellia Oil Methyl Esters and Preliminary Evaluation of their Plasma Lipid-Lowering Effect in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoglycerides and diglycerides synthesis in a solvent-free system by lipase-catalyzed glycerolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Highly efficient enzymatic synthesis of 2-monoacylglycerides and structured lipids and their production on a technical scale - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Crossroads: A Technical Guide to 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dioctanoyl-3-linoleoyl-rac-glycerol is a structurally distinct triacylglycerol (TAG) featuring two medium-chain fatty acids (MCFAs), octanoic acid, at the sn-1 and sn-2 positions, and a long-chain polyunsaturated fatty acid (PUFA), linoleic acid, at the sn-3 position. As a mixed medium- and long-chain triacylglycerol (MLCT), its metabolic fate and signaling functions are of significant interest in the fields of lipid metabolism and drug development. This technical guide synthesizes the current understanding of MLCT metabolism to project the functional role of this compound. It is hypothesized that its unique structure allows for rapid energy provision from the constituent MCFAs while the released linoleic acid and 1,2-dioctanoyl-sn-glycerol can act as potent signaling molecules, influencing key metabolic pathways. This document provides a detailed overview of its putative metabolic processing, signaling functions, and relevant experimental protocols for its investigation.

Introduction: The Significance of Mixed-Chain Triacylglycerols

Triacylglycerols are the primary form of energy storage in eukaryotes. Beyond their role as energy reservoirs, the specific fatty acid composition and positional distribution within the glycerol backbone dictate their metabolic processing and signaling capabilities. MLCTs are a special class of TAGs that contain both MCFAs (6-12 carbons) and long-chain fatty acids (LCFAs, >12 carbons). This structure confers unique physiological properties compared to conventional long-chain triacylglycerols (LCTs).

The presence of MCFAs, such as octanoic acid, in this compound suggests a metabolic profile characterized by rapid absorption and oxidation. Unlike LCFAs, MCFAs can be directly absorbed into the portal vein and transported to the liver for swift beta-oxidation, providing a readily available energy source. The linoleic acid at the sn-3 position is an essential omega-6 fatty acid, a crucial component of cell membranes, and a precursor to a variety of signaling molecules.

The hydrolysis of this compound is expected to release 1,2-dioctanoyl-sn-glycerol, a diacylglycerol (DAG) analog. DAGs are critical second messengers that can activate protein kinase C (PKC), a family of enzymes involved in a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis.[1]

Putative Metabolic Pathway of this compound

The metabolism of this compound can be conceptualized in the following stages:

-

Lipolysis: In the gastrointestinal tract, pancreatic lipases will hydrolyze the ester bonds. Lipase specificity will influence the initial products. Pancreatic lipase typically exhibits a preference for the sn-1 and sn-3 positions.

-

Absorption: The released octanoic acid, being an MCFA, is readily absorbed by enterocytes and can directly enter the portal circulation, bound to albumin. Linoleic acid and the monoacylglycerol/diacylglycerol remnants will be absorbed and re-esterified within the enterocytes to form chylomicrons.

-

Transport and Hepatic Metabolism: Octanoic acid is rapidly taken up by the liver for beta-oxidation. Chylomicrons transport the re-esterified TAGs, including those containing linoleic acid, to peripheral tissues and the liver.

-

Cellular Uptake and Signaling: In target cells, lipoprotein lipase will hydrolyze the TAGs within chylomicrons. The released fatty acids can be used for energy or stored. The generation of 1,2-dioctanoyl-sn-glycerol within cells, either through de novo synthesis or hydrolysis of the parent TAG, can initiate signaling cascades.

Caption: Putative metabolic pathway of this compound.

Signaling Functions of Hydrolytic Products

1,2-Dioctanoyl-sn-glycerol (DOG)

1,2-Dioctanoyl-sn-glycerol is a cell-permeable analog of endogenous diacylglycerol.[1] Its primary signaling role is the activation of Protein Kinase C (PKC).

-

Mechanism of Action: DOG mimics the function of endogenous DAG by binding to the C1 domain of conventional and novel PKC isoforms, leading to their translocation to the plasma membrane and subsequent activation. Activated PKC then phosphorylates a wide array of substrate proteins, initiating downstream signaling cascades that regulate cellular processes such as proliferation, differentiation, and apoptosis.[1]

Linoleic Acid

Linoleic acid is an essential fatty acid with diverse and complex roles in metabolism and signaling.

-

Membrane Structure: As a key component of phospholipids, linoleic acid influences membrane fluidity and the function of membrane-bound proteins.

-

Eicosanoid Precursor: Linoleic acid is the precursor to arachidonic acid, which is then converted into a variety of pro-inflammatory and anti-inflammatory eicosanoids (prostaglandins, thromboxanes, leukotrienes).

-

Gene Regulation: Linoleic acid and its metabolites can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are master regulators of lipid and glucose metabolism.

Caption: Signaling pathways of the hydrolytic products.

Quantitative Data Summary

Due to the lack of direct experimental studies on this compound, quantitative data on its specific metabolic parameters are not available. The following table provides a conceptual framework for the types of data that would be essential for its characterization, based on studies of other MLCTs.

| Parameter | Expected Outcome for this compound | Rationale |

| Rate of Hydrolysis by Pancreatic Lipase | Moderate to High | The presence of an ester bond at the sn-3 position makes it a substrate for pancreatic lipase. |

| Plasma Clearance Rate of Octanoic Acid | Rapid | MCFAs are quickly absorbed and transported to the liver. |

| Postprandial Plasma Triglyceride Response | Potentially lower than LCTs | The rapid metabolism of MCFAs may reduce the amount of TAG re-esterified into chylomicrons. |

| Rate of Beta-Oxidation in Liver | High for the octanoyl moieties | MCFAs are preferentially oxidized in the liver. |

| PKC Activation Potency of 1,2-Dioctanoyl-sn-glycerol | High | Known potent activator of PKC. |

Experimental Protocols

Investigating the metabolic and signaling functions of this compound requires a multi-faceted approach.

In Vitro Lipolysis Assay

Objective: To determine the susceptibility of this compound to hydrolysis by pancreatic lipase.

Methodology:

-

Prepare a substrate emulsion of this compound in a buffer containing bile salts and phospholipids.

-

Initiate the reaction by adding a known amount of purified pancreatic lipase.

-

Incubate at 37°C with continuous stirring.

-

At various time points, stop the reaction and extract the lipids using a modified Folch or Bligh-Dyer method.

-

Analyze the lipid extract by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify the remaining TAG and the released fatty acids and mono-/di-glycerides.

Caption: Workflow for the in vitro lipolysis assay.

Cell-Based PKC Activation Assay

Objective: To confirm the activation of PKC by 1,2-dioctanoyl-sn-glycerol in a cellular context.

Methodology:

-

Culture a suitable cell line (e.g., HEK293, HeLa) expressing a fluorescently tagged PKC isoform.

-

Treat the cells with varying concentrations of 1,2-dioctanoyl-sn-glycerol.

-

Monitor the translocation of the fluorescently tagged PKC from the cytosol to the plasma membrane using confocal microscopy.

-

Alternatively, assess the phosphorylation of a known PKC substrate (e.g., MARCKS) by Western blotting using a phospho-specific antibody.

In Vivo Metabolic Tracer Studies

Objective: To trace the metabolic fate of this compound in an animal model.

Methodology:

-

Synthesize a radiolabeled or stable isotope-labeled version of this compound (e.g., with ¹³C-labeled fatty acids).

-

Administer the labeled compound to laboratory animals (e.g., mice or rats) via oral gavage.

-

At various time points post-administration, collect blood, liver, adipose tissue, and other relevant organs.

-

Extract lipids from the collected samples.

-

Analyze the distribution of the isotopic label in different lipid classes (TAG, DAG, phospholipids, free fatty acids) and tissues using mass spectrometry.

Conclusion and Future Directions

This compound represents a fascinating molecule at the intersection of energy metabolism and cellular signaling. Based on its structure as an MLCT, it is poised to be a rapidly metabolizable energy source that can also release potent signaling molecules. The dual functionality of providing both rapid energy and signaling capacity makes it and similar MLCTs intriguing candidates for further research in nutritional science and as potential components in the design of therapeutic agents for metabolic disorders.

Future research should focus on direct experimental validation of the hypothesized metabolic pathways and signaling effects. Studies investigating the impact of dietary supplementation with this compound on metabolic parameters such as insulin sensitivity, body composition, and inflammatory markers would be of particular value. Furthermore, exploring the specificities of different lipases for this unique TAG structure will provide a more nuanced understanding of its physiological processing.

References

The Enigmatic Profile of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol: An Examination of its Apparent Absence in Nature

A comprehensive review of scientific literature and lipidomics databases reveals no definitive evidence for the natural occurrence of the specific triacylglycerol (TAG), 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol. This technical guide is intended for researchers, scientists, and drug development professionals, and will detail the current state of knowledge regarding this molecule, focusing on the broader context of mixed-acid triglycerides and the methodologies used for their study. While the specified molecule remains elusive in natural sources, this guide will provide insights into structurally related compounds and the analytical frameworks for their investigation.

Natural Occurrence: An Apparent Void

Extensive searches of chemical and biological databases, as well as the scientific literature, have not yielded any reports of this compound being isolated from a natural plant, animal, or microbial source. While this does not definitively rule out its existence in an uncharacterized organism or at infinitesimally low concentrations, it is not a known constituent of common fats and oils.

In contrast, other mixed-acid triacylglycerols containing octanoic acid have been identified in nature. For instance, 1,2-Dioctanoyl-3-decanoyl-rac-glycerol has been found in the suberin of wound-healing potatoes.[1][2] Additionally, triacylglycerols with a linoleic acid moiety are widespread, such as 1,2-Distearoyl-3-linoleoyl-rac-glycerol which is found in sunflower oil.[3] The specific combination of two octanoyl chains at the sn-1 and sn-2 positions and a linoleoyl chain at the sn-3 position has, to date, only been referenced in the context of synthetic chemistry and as a research chemical.

The Broader Context: Medium- and Long-Chain Triacylglycerols (MLCTs)

This compound is structurally classified as a Medium- and Long-Chain Triacylglycerol (MLCT). MLCTs are a class of lipids that contain both medium-chain fatty acids (MCFAs) (C6-C12) and long-chain fatty acids (LCFAs) (C14 and longer) esterified to a glycerol backbone.

Naturally occurring MLCTs are found in sources such as mammalian milk fat and some tropical oils, though their specific composition is highly variable.[4] For instance, human milk fat contains about 20-30% MLCTs.[4] However, the MCFAs in these natural MLCTs are typically more varied and not exclusively octanoic acid, and their positional distribution on the glycerol backbone is diverse.[4]

The interest in MLCTs, including synthetic variants like the topic of this guide, stems from their unique metabolic properties. They are thought to provide the rapid energy release characteristic of MCFAs while also delivering essential LCFAs.[5][6]

Experimental Protocols: A Framework for Investigation

While there are no specific protocols for the extraction and analysis of naturally occurring this compound, the general methodologies for triacylglycerol analysis are well-established. A hypothetical workflow for its identification and quantification, should a natural source be discovered, is presented below.

Lipid Extraction

A standard approach for extracting total lipids from a biological matrix would be employed, such as a modified Folch or Bligh-Dyer method using a chloroform/methanol solvent system.

Chromatographic Separation

The complex mixture of extracted lipids would then be fractionated. Solid-phase extraction (SPE) could be used to isolate the triacylglycerol class from other lipids like phospholipids and free fatty acids. Subsequent high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, would be crucial for separating individual TAG molecules based on their fatty acid composition and positional isomerism.

Identification and Quantification

Mass spectrometry (MS), coupled with chromatography (LC-MS), is the definitive tool for identifying specific triacylglycerols. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be used to generate molecular ions. Tandem mass spectrometry (MS/MS) would then be performed to fragment the parent ion, providing information on the constituent fatty acids and their positions on the glycerol backbone. Quantification would be achieved by comparing the signal of the target molecule to that of a known concentration of a synthetic internal standard.

Below is a generalized workflow for the analysis of triacylglycerols from a biological sample.

Potential Signaling Pathways and Biological Roles: A Hypothetical Perspective

Given the absence of this compound in nature, there are no known signaling pathways in which it participates. However, based on its constituent fatty acids, some hypothetical roles can be postulated.

-

Energy Metabolism: As an MLCT, it would likely be rapidly hydrolyzed in the gut, releasing octanoic acid and 2-linoleoyl-glycerol. The octanoic acid would be quickly absorbed and transported to the liver for beta-oxidation, providing a rapid source of energy.

-

Essential Fatty Acid Provision: The linoleic acid, an essential omega-6 fatty acid, would be absorbed and incorporated into cellular membranes and serve as a precursor for the synthesis of signaling molecules like arachidonic acid and various eicosanoids.

The metabolic fate of a hypothetical MLCT is depicted in the following diagram.

Conclusion

References

The Synthesis, Characterization, and Potential Applications of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dioctanoyl-3-linoleoyl-rac-glycerol is a structured triacylglycerol (TAG) comprising two medium-chain saturated fatty acids (octanoic acid) at the sn-1 and sn-2 positions and one long-chain polyunsaturated fatty acid (linoleic acid) at the sn-3 position of the glycerol backbone. While this specific molecule is not extensively documented in scientific literature, its unique structure suggests significant potential in various biomedical and nutritional applications. This guide provides a comprehensive overview of the probable synthetic methodologies, predicted physicochemical properties, and potential biological significance of this compound, drawing upon established knowledge of similar structured lipids.

Introduction and Background

Structured triacylglycerols are lipids that have been modified from their natural state to alter the fatty acid composition and/or their positional distribution on the glycerol backbone. This targeted engineering of TAGs allows for the creation of molecules with specific functional properties, such as enhanced absorption, targeted metabolic fates, and improved physical characteristics.

The combination of medium-chain fatty acids (MCFAs) and essential long-chain polyunsaturated fatty acids (LCPUFAs) within a single TAG molecule is of particular interest. MCFAs, like octanoic acid, are readily absorbed and metabolized, providing a quick source of energy. LCPUFAs, such as the essential omega-6 fatty acid linoleic acid, are precursors to a variety of signaling molecules and are crucial for numerous physiological functions. The strategic placement of these fatty acids on the glycerol backbone can influence their digestion, absorption, and subsequent metabolic pathways.

While direct discovery and background information for this compound is scarce, its constituent fatty acids are well-characterized.

-

Octanoic Acid (C8:0): A saturated medium-chain fatty acid known for its rapid absorption via the portal vein and subsequent oxidation in the liver for energy.

-

Linoleic Acid (C18:2n-6): An essential polyunsaturated omega-6 fatty acid that plays a critical role in maintaining the integrity of cellular membranes and serves as a precursor for arachidonic acid and various eicosanoids.

The specific arrangement in this compound, with MCFAs at the sn-1 and sn-2 positions and the LCPUFA at the sn-3 position, is hypothesized to facilitate the efficient delivery of linoleic acid for absorption and incorporation into tissues.

Physicochemical Properties (Predicted)

The precise physicochemical properties of this compound have not been experimentally determined. However, based on its constituent fatty acids, the following properties can be predicted:

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₃₇H₆₈O₆ |

| Molecular Weight | 620.9 g/mol |

| Appearance | Likely a colorless to pale yellow oil at room temperature. |

| Solubility | Expected to be soluble in nonpolar organic solvents like chloroform, hexane, and diethyl ether. Limited solubility in polar solvents. |

| Melting Point | Predicted to be low, likely below 0°C, due to the presence of the unsaturated linoleic acid. |

| Boiling Point | High, characteristic of triacylglycerols. |

Synthesis Methodologies

The synthesis of structured triacylglycerols like this compound is typically achieved through enzymatic processes, which offer high specificity and milder reaction conditions compared to chemical methods. The most common approach is lipase-catalyzed esterification or transesterification.

Enzymatic Synthesis: Lipase-Catalyzed Acidolysis

A plausible and controlled method for synthesizing this compound is a two-step enzymatic process.

Step 1: Synthesis of 1,2-Dioctanoyl-rac-glycerol

This diacylglycerol intermediate can be synthesized by the esterification of glycerol with octanoic acid using a non-specific lipase or through the alcoholysis of trioctanoin.

Step 2: Regiospecific Esterification with Linoleic Acid

The 1,2-dioctanoyl-rac-glycerol is then subjected to esterification with linoleic acid using a sn-1,3 specific lipase. In this case, since the sn-1 and sn-2 positions are already occupied by octanoic acid, the lipase will preferentially acylate the free hydroxyl group at the sn-3 position.

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

Materials:

-

1,2-Dioctanoyl-rac-glycerol

-

Linoleic acid

-

Immobilized sn-1,3 specific lipase (e.g., from Rhizomucor miehei or Aspergillus niger)

-

Anhydrous organic solvent (e.g., hexane or toluene)

-

Molecular sieves

-

Inert gas (e.g., nitrogen or argon)

-

Shaking incubator or magnetic stirrer with temperature control

-

Silica gel for purification

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,2-dioctanoyl-rac-glycerol and a molar excess of linoleic acid (e.g., 1:3 molar ratio) in the chosen anhydrous organic solvent.

-

Dehydration: Add activated molecular sieves to the reaction mixture to remove any residual water, which can interfere with the esterification reaction.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized (typically 5-10% by weight of the substrates).

-

Inert Atmosphere: Purge the flask with an inert gas to prevent the oxidation of linoleic acid.

-

Incubation: Seal the flask and incubate at a controlled temperature (e.g., 40-60°C) with constant agitation for a specified period (e.g., 24-72 hours). The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Enzyme Removal: After the reaction is complete, remove the immobilized lipase by filtration. The enzyme can often be washed and reused.

-

Purification: Remove the solvent under reduced pressure. The resulting mixture, containing the desired product, unreacted substrates, and byproducts, is then purified using column chromatography on silica gel. A solvent gradient (e.g., hexane/diethyl ether) can be used to elute the different components.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Figure 1. Proposed two-step enzymatic synthesis workflow.

Potential Biological Activity and Signaling Pathways

The unique structure of this compound suggests several potential biological activities and interactions with metabolic pathways.

Digestion and Absorption

During digestion in the small intestine, pancreatic lipase, which is sn-1,3 specific, would hydrolyze the octanoic acid from the sn-1 position. This would result in the formation of 2-octanoyl-3-linoleoyl-rac-glycerol and a free octanoic acid molecule. The octanoic acid can be directly absorbed into the portal circulation. The remaining di- and mono-acylglycerols will be further hydrolyzed or absorbed. The linoleic acid at the sn-3 position may be absorbed as part of a 2,3-diacylglycerol or after further hydrolysis.

Figure 2. Hypothetical digestion and absorption pathway.

Metabolic Fate and Potential Signaling

Once absorbed, the constituent fatty acids will enter their respective metabolic pathways.

-

Octanoic Acid: Rapidly transported to the liver for β-oxidation, providing a quick source of cellular energy in the form of ATP.

-

Linoleic Acid: Incorporated into cellular membranes, where it influences membrane fluidity and function. It can also be elongated and desaturated to form arachidonic acid, the precursor for a wide range of eicosanoids (prostaglandins, thromboxanes, leukotrienes) that are potent signaling molecules involved in inflammation, immunity, and other physiological processes.

The efficient delivery of linoleic acid via this structured lipid could have implications for inflammatory responses and immune function.

Potential Applications in Drug Development and Nutrition

The unique properties of this compound suggest several potential applications:

-

Enhanced Delivery of Essential Fatty Acids: As a carrier for linoleic acid, this structured lipid could be used in clinical nutrition to correct essential fatty acid deficiencies.

-

Medical Foods: For patients with malabsorption syndromes, such as pancreatic insufficiency, the presence of easily absorbable MCFAs could provide a readily available energy source.

-

Parenteral Nutrition: The solubility and metabolic characteristics may make it a suitable component of lipid emulsions for intravenous feeding.

-

Drug Delivery: The lipid nature of the molecule could be exploited for the formulation and delivery of lipophilic drugs.

Conclusion

While this compound is not a widely studied molecule, its rational design based on the principles of lipid chemistry and metabolism suggests it holds significant promise. The combination of rapid energy release from octanoic acid and the delivery of the essential fatty acid linoleic acid in a single, structured molecule makes it a compelling candidate for further research in the fields of nutrition, medicine, and pharmaceutical sciences. The synthetic and analytical protocols outlined in this guide provide a framework for its preparation and characterization, paving the way for future investigations into its biological effects and potential applications.

An In-depth Technical Guide on 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol: A Preliminary Research Perspective

Audience: Researchers, scientists, and drug development professionals.

Core Concepts and Physicochemical Properties

1,2-Dioctanoyl-3-linoleoyl-rac-glycerol is a triacylglycerol (TAG) composed of a glycerol backbone esterified with two octanoic acid molecules at the sn-1 and sn-2 positions, and one linoleic acid molecule at the sn-3 position. The rac- designation indicates a racemic mixture of stereoisomers. As a mixed-acid TAG, its biological activity is expected to be a composite of the effects of its diacylglycerol (DAG) component, 1,2-dioctanoyl-sn-glycerol (DiC8), and its linoleoyl moiety.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Notes |

| Molecular Formula | C₃₇H₆₆O₆ | Based on the structure. |

| Molecular Weight | 623.9 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to pale yellow oil | Based on the properties of similar triacylglycerols. |

| Solubility | Soluble in organic solvents like chloroform, DMSO, and ethanol. Poorly soluble in water. | Inferred from the hydrophobic nature of the fatty acid chains. |

| Melting Point | Low; expected to be below 0°C | Based on the presence of the unsaturated linoleic acid. |

Potential Biological Roles and Signaling Pathways

The biological activity of this compound can be hypothesized by considering the actions of its metabolic products: 1,2-dioctanoyl-sn-glycerol (DiC8) and linoleic acid.

Role of the 1,2-Dioctanoyl-sn-glycerol (DiC8) Backbone

1,2-dioctanoyl-sn-glycerol is a cell-permeable analog of diacylglycerol, a crucial second messenger in various signal transduction pathways. A primary target of DAGs is Protein Kinase C (PKC).

-

Protein Kinase C (PKC) Activation: DiC8 is a known activator of PKC.[1][2] Upon binding of DiC8, PKC translocates to the cell membrane and becomes activated, leading to the phosphorylation of a multitude of downstream protein substrates. This can influence a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. For instance, DiC8 has been shown to induce a transient translocation of PKC in MCF-7 cells, which is associated with an inhibition of cell proliferation.[3]

-

PKC-Independent Effects: Some studies suggest that DiC8 can exert biological effects independently of PKC activation. For example, it has been shown to depress cardiac L-type Ca2+ currents in a manner that is not mimicked by other PKC activators.[4]

Role of the Linoleoyl Moiety

Linoleic acid is an essential omega-6 polyunsaturated fatty acid that serves as a precursor for the synthesis of various signaling molecules, including arachidonic acid and subsequently eicosanoids (prostaglandins, thromboxanes, and leukotrienes).

-

Inflammatory Pathways: The role of linoleic acid in inflammation is complex. While it is a precursor to the pro-inflammatory arachidonic acid, studies on the direct effect of dietary linoleic acid on inflammatory markers have yielded mixed results, with some suggesting a neutral or even anti-inflammatory role.[5][6][7] The inflammatory response to linoleic acid may be dependent on genetic factors, such as variations in the FADS1 gene.[8]

-

Metabolic Regulation: Linoleic acid metabolism is intertwined with overall metabolic health. Dysregulation of this pathway has been observed in metabolic syndrome.[9]

General Metabolism of this compound

As a triacylglycerol, this compound would likely undergo hydrolysis by lipases to release its constituent fatty acids and glycerol.[10][11]

Experimental Protocols

The following are generalized protocols that could be adapted to study the biological effects of this compound.

Protein Kinase C (PKC) Activity Assay

This protocol outlines a method to determine if the test compound activates PKC.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., MCF-7) to 70-80% confluency.

-

Treat cells with varying concentrations of this compound for different time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Phorbol 12-myristate 13-acetate, PMA).

-

-

Cell Lysis and Fractionation:

-

Harvest cells and lyse them in a hypotonic buffer.

-

Separate the cytosolic and membrane fractions by ultracentrifugation.

-

-

PKC Activity Measurement:

-

Use a commercial PKC activity assay kit, which typically involves the phosphorylation of a specific substrate peptide by the PKC present in the cell fractions.

-

The amount of phosphorylated substrate is then quantified, often using a colorimetric or fluorescent method.

-

-

Data Analysis:

-

Compare the PKC activity in the membrane fraction of treated cells to that of control cells. An increase in activity in the membrane fraction indicates PKC translocation and activation.

-

Cell Proliferation Assay (e.g., MTT Assay)

This protocol measures the effect of the test compound on cell viability and proliferation.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Lipid Extraction and Analysis by Mass Spectrometry

This protocol is for the identification and quantification of the test compound and its metabolites in biological samples.

-

Sample Preparation:

-

Homogenize cells or tissues in a suitable solvent.

-

-

Lipid Extraction:

-

Perform a Bligh-Dyer or Folch extraction to separate lipids from other cellular components.

-

-

Analysis by LC-MS/MS:

-

Reconstitute the lipid extract in an appropriate solvent.

-

Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Use specific precursor-product ion transitions to identify and quantify this compound and its potential metabolites.

-

Conclusion and Future Directions

This compound is a novel triacylglycerol with the potential for interesting biological activities derived from its unique combination of a diacylglycerol signaling molecule and an essential fatty acid. Based on existing knowledge of its components, it is plausible that this molecule could modulate PKC-dependent pathways and influence inflammatory and metabolic processes.

Future research should focus on:

-

Chemical Synthesis and Purification: To enable direct experimental investigation.

-

In Vitro Characterization: To confirm its effects on PKC activation, cell proliferation, and other cellular processes in various cell lines.

-

Metabolic Profiling: To identify the metabolic fate of the molecule and its constituent fatty acids.

-

In Vivo Studies: To investigate its physiological and pharmacological effects in animal models.

This preliminary guide provides a theoretical framework to begin the exploration of this compound, a potentially valuable tool for research in cell signaling and lipid biology.

References

- 1. 1,2-二辛基- sn- 甘油-CAS 60514-48-9-Calbiochem Cell-permeable activator of protein kinase C (PKC). | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,2-Dioctanoyl-sn-glycerol depresses cardiac L-type Ca2+ current: independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of dietary linoleic acid on markers of inflammation in healthy persons: a systematic review of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dietary linoleic acid intake and blood inflammatory markers: a systematic review and meta-analysis of randomized controlled trials - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. Linoleic Acid Tied to Lower Inflammation in Major U.S. Study [sniglobal.org]

- 8. uef.fi [uef.fi]

- 9. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note and Protocol: The Use of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol as an Internal Standard for Triacylglycerol Quantification

Audience: Researchers, scientists, and drug development professionals involved in lipid analysis, particularly in the field of lipidomics and metabolic research.

Introduction: The accurate quantification of lipids in biological samples is fundamental to understanding their roles in health and disease. Triacylglycerols (TAGs) are a major class of lipids involved in energy storage and metabolism. Their analysis in complex matrices like plasma, serum, or tissue extracts is challenging due to variability introduced during sample preparation, extraction, and instrumental analysis. The use of an internal standard (IS) is a critical strategy to ensure accuracy and reproducibility.

An internal standard is a compound of known concentration that is added to a sample at the earliest stage of analysis. By monitoring the ratio of the analyte signal to the internal standard signal, variations in sample handling and instrument response can be effectively normalized. The ideal internal standard is chemically similar to the analyte of interest but distinguishable by the analytical instrument, and it should not be naturally present in the sample.

1,2-Dioctanoyl-3-linoleoyl-rac-glycerol is a mixed-acid triacylglycerol that serves as an excellent internal standard for the quantification of various TAG species, especially in mass spectrometry-based lipidomics workflows. Its unique structure, with two short-chain saturated fatty acids (octanoic acid, C8:0) and one long-chain polyunsaturated fatty acid (linoleic acid, C18:2), allows it to be easily separated and distinguished from most endogenous TAGs.

This document provides a detailed protocol for using this compound as an internal standard for the quantification of triacylglycerols in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

Physicochemical Properties and Handling

Proper handling and storage of the internal standard are crucial for maintaining its integrity and ensuring accurate quantification.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Synonyms | TG(8:0/8:0/18:2) |

| Molecular Formula | C₃₇H₆₆O₆[1] |

| Molecular Weight | 623.0 g/mol |

| Purity | ≥98% |

| Formulation | Typically supplied as a solid or in a solution |

| Solubility | Soluble in chloroform, ethanol, DMSO, and DMF |

| Storage Conditions | Store at -20°C to prevent degradation |

Principle of Ratiometric Quantification

The fundamental principle of using an internal standard is to correct for analyte loss during sample processing and fluctuations in instrument performance. A fixed amount of this compound is added to every sample, calibrator, and quality control sample. The quantification of the endogenous target TAGs is then based on the ratio of their instrument response (e.g., peak area) to the response of the internal standard.

Experimental Protocol: TAG Quantification in Human Plasma

This protocol details the steps for quantifying triacylglycerols in human plasma using this compound as an internal standard.

Materials and Reagents

-

This compound (Internal Standard)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Isopropanol (HPLC grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium formate

-

Formic acid

-

Human plasma (collected with EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Glass vials for LC-MS

-

Nitrogen gas evaporator

Preparation of Standard Solutions

Accurate preparation of the internal standard solution is critical.

Table 2: Preparation of Internal Standard Solutions

| Solution Type | Preparation Steps | Final Concentration | Storage |